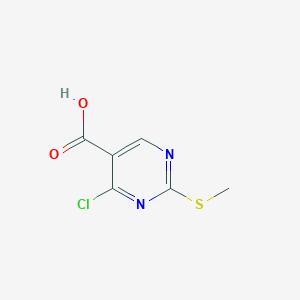
8-Chloro-1,2,3,4-tetrahydroquinoline
Übersicht
Beschreibung
8-Chloro-1,2,3,4-tetrahydroquinoline is an organic compound that is a derivative of tetrahydroquinoline . It is a colorless oil and should be stored in a dark place, sealed in dry, at 2-8°C .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinolines involves various methods such as reduction or oxidation followed by cyclization, S N Ar-terminated sequences, acid-catalyzed ring closures or rearrangements, high temperature cyclizations, and metal-promoted processes . The synthesis of 8-chloro-1,2,3,4-tetrahydroquinoline specifically involves reaction conditions with hydrogen in water at 20°C for 24 hours .Molecular Structure Analysis
The molecular formula of 8-Chloro-1,2,3,4-tetrahydroquinoline is C9H10ClN . The InChI code is 1S/C9H10ClN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2 . The molecular weight is 167.63 g/mol .Chemical Reactions Analysis
The chemical reactions of 8-Chloro-1,2,3,4-tetrahydroquinoline involve a reduction-Michael addition sequence . The reaction conditions include the presence of hydrogen in water at 20°C for 24 hours .Physical And Chemical Properties Analysis
8-Chloro-1,2,3,4-tetrahydroquinoline has a molecular weight of 167.63 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 0 . The exact mass is 167.0501770 g/mol and the monoisotopic mass is also 167.0501770 g/mol . The topological polar surface area is 12 Ų .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
8-Chloro-1,2,3,4-tetrahydroquinoline is a type of 1,2,3,4-tetrahydroisoquinoline (THIQ) analog . THIQ analogs, including natural and synthetic compounds, have shown diverse biological activities against various infective pathogens and neurodegenerative disorders . This makes the THIQ heterocyclic scaffold an area of interest in the scientific community, leading to the development of novel THIQ analogs with potent biological activity .
Drug Synthesis
The tetrahydroquinoline structure is used in the synthesis of bioactive natural products and pharmaceutical agents . Domino reactions, also known as tandem or cascade reactions, have emerged as a highly effective strategy for the synthesis of these compounds . These methods enable chemists to perform complex synthetic conversions with high efficiency using simple starting materials, often via a biomimetic pathway .
Biological Evaluation Studies
New 1,2,3,4-tetrahydroquinoline hybrids have been synthesized for the purpose of biological evaluation studies . These compounds are named as hybrids and are used in studies to understand their biological potential .
Structural-Activity Relationship (SAR) Studies
The structural-activity relationship (SAR) of THIQ analogs, including 8-Chloro-1,2,3,4-tetrahydroquinoline, is a significant area of research . SAR studies help in understanding the relationship between the chemical structure of a compound and its biological activity .
Mechanism of Action Studies
Research is also conducted to understand the mechanism of action of 8-Chloro-1,2,3,4-tetrahydroquinoline . These studies provide insights into how the compound interacts with biological systems and contributes to its bioactivity .
Interaction with Amino-Acid Residues
It is suggested that 8-Chloro-1,2,3,4-tetrahydroquinoline can combine with the amino-acid residue on its surface by interacting with the 1,2,4-triazolo [4,3-a]pyridine ring . This interaction may be responsible for the bioactivity of the compound .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The synthesis of 1,2,3,4-tetrahydroquinolines, including 8-Chloro-1,2,3,4-tetrahydroquinoline, is an active area of research due to their diverse biological activities . Domino reactions, also known as tandem or cascade reactions, have emerged as a highly effective strategy for the synthesis of bioactive natural products and pharmaceutical agents . These methods enable chemists to perform complex synthetic conversions with high efficiency using simple starting materials .
Eigenschaften
IUPAC Name |
8-chloro-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSDMOYGCYVCFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)Cl)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101291712 | |
| Record name | 8-Chloro-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101291712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-1,2,3,4-tetrahydroquinoline | |
CAS RN |
90562-36-0 | |
| Record name | 8-Chloro-1,2,3,4-tetrahydroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90562-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101291712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-chloro-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-ol;(Z)-but-2-enedioic acid](/img/structure/B1631656.png)


